

An In-Depth Technical Guide to the Chemical Properties of Methyl β -D-Mannopyranoside

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Compound of Interest

Compound Name: methyl beta-D-mannopyranoside

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Introduction

Methyl β -D-mannopyranoside is a monosaccharide derivative that serves as a valuable tool in glycoscience and biomedical research. As a stable, non-metabolizable analog of D-mannose, it is particularly useful for investigating carbohydrate-protein interactions, specifically those involving mannose-binding lectins. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl β -D-mannopyranoside, detailed experimental protocols, and its role in biological systems.

Chemical and Physical Properties

Methyl β -D-mannopyranoside ($C_7H_{14}O_6$) is the methyl glycoside of the β -anomer of D-mannopyranose. Its chemical structure features a pyranose ring with a methoxy group at the anomeric carbon (C-1) in the equatorial position. This configuration distinguishes it from its α -anomer.

General Properties

Property	Value	Reference
IUPAC Name	(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol	[1]
Molecular Formula	C ₇ H ₁₄ O ₆	[1]
Molecular Weight	194.18 g/mol	[1]
CAS Number	22277-65-2	[1]
ChEBI ID	CHEBI:37656	[1]

Physical Properties

Quantitative physical data for methyl β -D-mannopyranoside is not as widely reported as for its α -anomer. The following table summarizes available data. For properties where specific data for the β -anomer is unavailable, data for the α -anomer is provided for reference.

Property	Value	Remarks
Melting Point	Data not available	The α -anomer has a melting point of 193-196 °C.[2] The isopropylate of the β -anomer is also a known crystalline form. [3]
Boiling Point	Data not available	---
Specific Rotation [α]D	-69.8°	A precise value for the β -anomer.[4]
Solubility	Soluble in water.	Detailed quantitative solubility data in various organic solvents is not readily available. The α -anomer is soluble in water (100 mg/mL) and methanol, but insoluble in ether.[2][5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of methyl β -D-mannopyranoside.

^{13}C NMR Spectral Data

The following table presents the ^{13}C NMR chemical shifts for methyl β -D-mannopyranoside.

Carbon Atom	Chemical Shift (ppm)	Reference
C-1	102.1	[6]
C-2	72.0	[6]
C-3	74.2	[6]
C-4	68.0	[6]
C-5	77.0	[6]
C-6	62.2	[6]
O-CH ₃	57.8	[6]

Note: Data was recorded in D₂O.

^1H NMR Spectral Data

While a complete, assigned ^1H NMR spectrum for methyl β -D-mannopyranoside is not readily available in the search results, typical chemical shifts for protons in similar methyl pyranosides can be referenced for interpretation.[7]

Experimental Protocols

Synthesis of Methyl β -D-Mannopyranoside

A common route to synthesize β -mannopyranosides involves the stereoselective reduction of a 2-keto-glucopyranoside intermediate. The following is a generalized protocol based on established methods.

Materials:

- Methyl 3,4,6-tri-O-benzyl- β -D-glucoside
- Dimethyl sulfoxide (DMSO)
- Acetic anhydride
- Platinum catalyst
- Palladium catalyst
- Methanol
- Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- **Oxidation:** Dissolve methyl 3,4,6-tri-O-benzyl- β -D-glucoside in a mixture of DMSO and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This step oxidizes the hydroxyl group at C-2 to a ketone, forming methyl 3,4,6-tri-O-benzyl- β -D-arabino-hexopyranosidulose.
- **Purification of Intermediate:** Purify the resulting ketone by silica gel chromatography.
- **Reduction:** Dissolve the purified ketone in a suitable solvent like methanol. Perform catalytic hydrogenation using a platinum catalyst. This step stereoselectively reduces the ketone to a hydroxyl group, yielding the manno-configuration.
- **Debenzylation:** Following the reduction, remove the benzyl protecting groups by catalytic hydrogenation over a palladium catalyst.
- **Final Purification:** Purify the final product, methyl β -D-mannopyranoside, by recrystallization or chromatography to yield the pure compound.

Purification by Recrystallization

Procedure:

- Dissolve the crude methyl β -D-mannopyranoside in a minimal amount of a hot solvent, such as methanol or an ethanol-water mixture.
- If the solution is colored, add a small amount of activated charcoal and heat briefly.
- Filter the hot solution to remove the charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum to remove residual solvent.

Melting Point Determination

Procedure:

- Finely powder a small amount of the dry, purified methyl β -D-mannopyranoside.
- Pack the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min initially to get an approximate melting range.
- Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min when approaching the expected melting point to ensure accuracy.^{[8][9]}

Biological Role and Interactions

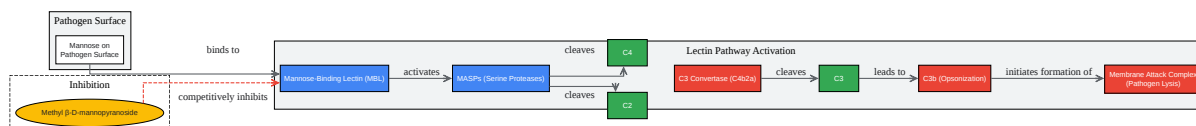
Methyl β -D-mannopyranoside is a valuable tool for studying biological systems due to its ability to act as a structural mimic of D-mannose. Its primary role in research is as a competitive inhibitor of mannose-binding proteins, known as lectins.

Interaction with Mannose-Binding Lectins

Lectins are proteins that recognize and bind to specific carbohydrate structures. Mannose-binding lectins (MBLs) are a key component of the innate immune system. MBLs recognize mannose and N-acetylglucosamine residues on the surface of pathogens, which initiates the lectin pathway of the complement system, leading to opsonization and pathogen clearance.[4] [10] Methyl β -D-mannopyranoside can be used in vitro to block this interaction, thereby inhibiting the activation of the lectin pathway. This makes it a crucial reagent for studying the role of MBL in immunity and inflammation.[11]

Signaling Pathway

While methyl β -D-mannopyranoside is not a direct component of a signaling pathway, its inhibitory effect on the initiation of the lectin pathway is a critical application in research. The following diagram illustrates the lectin pathway of the complement system and the point of inhibition by methyl β -D-mannopyranoside.

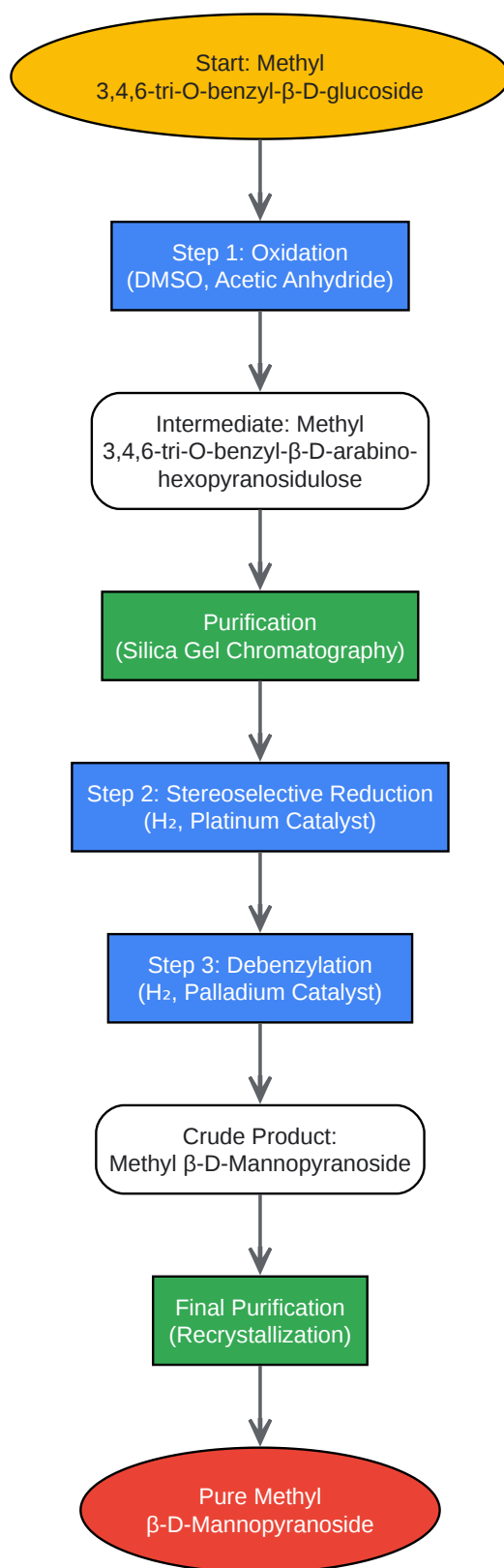


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Inhibition of the Lectin Pathway by Methyl β -D-mannopyranoside.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of methyl β -D-mannopyranoside.



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General workflow for the synthesis and purification of methyl β-D-mannopyranoside.

Conclusion

Methyl β -D-mannopyranoside is an indispensable tool for researchers in glycobiology and drug development. Its ability to act as a specific inhibitor of mannose-binding lectins allows for the detailed investigation of carbohydrate-mediated biological processes. This guide provides essential chemical, physical, and biological information to facilitate its effective use in a research setting. While some physical data for the β -anomer are not as prevalent in the literature as for its α -counterpart, the provided information offers a solid foundation for its application.

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